molecular formula C11H13ClN2O3S B2651497 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide CAS No. 929973-96-6

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide

Cat. No.: B2651497
CAS No.: 929973-96-6
M. Wt: 288.75
InChI Key: WDGHRRHYJWPHAQ-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide is a chemical compound that belongs to the class of indoline derivatives Indoline derivatives are significant due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide typically involves the reaction of 2-methylindoline-5-sulfonamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indoline ring structure allows for interactions with various biological receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

1-(Chloroacetyl)-2-methylindoline-5-sulfonamide can be compared with other indoline derivatives and sulfonamide compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(2-chloroacetyl)-2-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-7-4-8-5-9(18(13,16)17)2-3-10(8)14(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGHRRHYJWPHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)CCl)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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